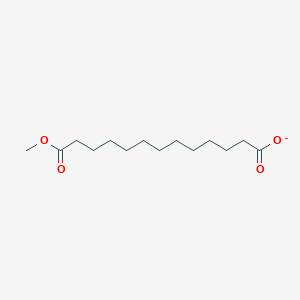
Tridecanedioic acid, monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecanedioic acid, monomethyl ester is a chemical compound with the molecular formula C14H26O4. It is an ester derivative of tridecanedioic acid, characterized by the presence of a methyl group attached to one of the carboxyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tridecanedioic acid, monomethyl ester can be synthesized through the esterification of tridecanedioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological methods. For example, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can be employed to produce dicarboxylic acids, which can then be esterified to form the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Tridecanedioic acid, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Tridecanedioic acid.
Reduction: Tridecanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tridecanedioic acid, monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters.
Mecanismo De Acción
The mechanism by which tridecanedioic acid, monomethyl ester exerts its effects involves its interaction with cellular components. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell lysis. The compound also inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- Dodecanedioic acid, monomethyl ester
- Hexadecanedioic acid, monomethyl ester
- Octadecanedioic acid, monomethyl ester
Uniqueness
Tridecanedioic acid, monomethyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain esters, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
3927-59-1 |
|---|---|
Fórmula molecular |
C14H25O4- |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
13-methoxy-13-oxotridecanoate |
InChI |
InChI=1S/C14H26O4/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)/p-1 |
Clave InChI |
GPYDWIIQNNHYJO-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)CCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


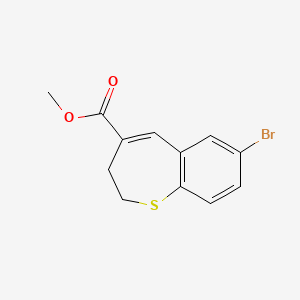
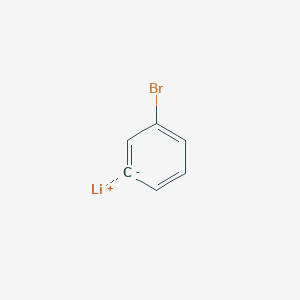
![tert-butyl 3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B8329450.png)
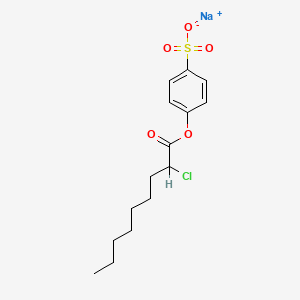
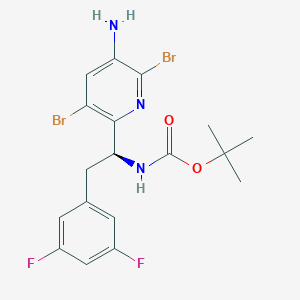
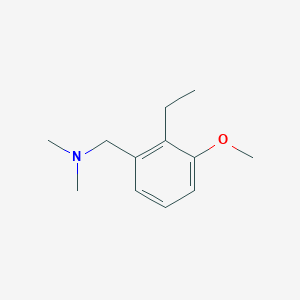
![5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride](/img/structure/B8329470.png)
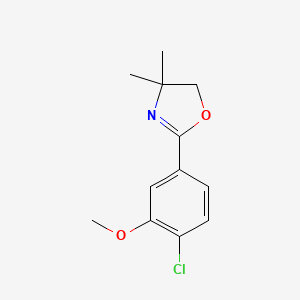
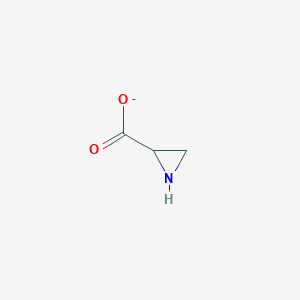
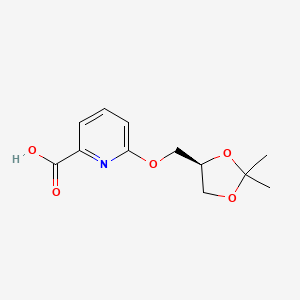
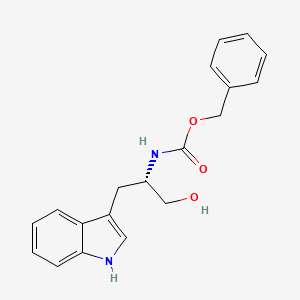
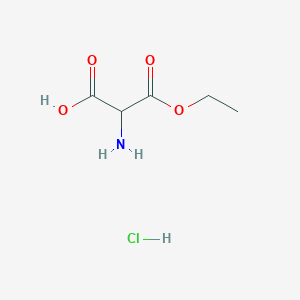
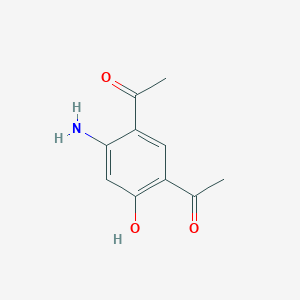
![2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid](/img/structure/B8329522.png)
